RS 102221 Hydrochloride
Overview
Description
RS 102221 Hydrochloride is a selective 5-HT2C receptor antagonist . It shows nearly 100-fold selectivity for the 5-HT2C receptor as compared to the 5-HT2A and 5-HT2B receptors . It can promote the differentiation of new nerve cells .
Molecular Structure Analysis
The empirical formula of RS 102221 Hydrochloride is C27H31F3N4O7S·HCl · xH2O . The molecular weight is 649.08 (anhydrous basis) .
Physical And Chemical Properties Analysis
RS 102221 Hydrochloride is a white powder . It is soluble in DMSO to at least 20 mg/mL . It should be stored at 2-8°C .
Scientific Research Applications
RS-102221 as a 5-HT2C Receptor Antagonist
RS-102221 is a compound developed as a selective antagonist for 5-HT2C receptors. It exhibits nanomolar affinity for both human and rat 5-HT2C receptors and demonstrates significant selectivity compared to 5-HT2A and 5-HT2B receptors. It acts as an antagonist in cell-based functional assays and has no detectable intrinsic efficacy. This compound has been studied in the context of its effects on food intake and weight gain in rats, as well as its failure to reverse hypolocomotion induced by a 5-HT2 receptor agonist (Bonhaus et al., 1997).
Behavioral Effects of RS 102221 in Mice
RS 102221 has been shown to reduce anxiety in mice in the light-darkness test and decrease the amplitude of the startle reflex. At different dosages, it demonstrated effects on prestimulus inhibition of the startle reflex but did not cause behavioral changes in the Porsolt test or motor activity in the open field test. These findings indicate that RS 102221 has selective anxiolytic activity, and 5-HT2C receptors play a role in the formation of anxiety and the startle reflex (Kuznetsova et al., 2006).
Antifibrotic Effects in Pulmonary Fibrosis
A study examining the antifibrotic effects of RS-102221 in a rat model of bleomycin-induced pulmonary fibrosis found that RS-102221 reduced lung fibrosis, TNF-α, TGF-β1, and VEGF levels in lung injury. This research suggests the potential use of 5-HT2A/B/C antagonists as anti-fibrotic agents in lung fibrosis, highlighting RS-102221's role in reducing collagen content and myofibroblasts-alpha smooth muscle actin (Elaidy & Essawy, 2016).
Role in Modulating the Effects of Cocaine
RS 102221 has been implicated in controlling the hyperlocomotive and discriminative stimulus effects of cocaine in the rat prefrontal cortex. It was found that intra-PFC microinjections of RS 102221 enhanced cocaine-induced horizontal activity and altered the recognition of cocaine. This suggests that the 5-HT2CR in the prefrontal cortex plays a role in controlling cocaine-evoked locomotor activity and its discriminative stimulus properties (Filip &Cunningham, 2003)
Safety And Hazards
properties
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZEJZLRDIHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RS 102221 Hydrochloride | |
CAS RN |
187397-18-8 | |
Record name | RS-102221 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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